molecular formula C13H10Br2 B1621529 Dibromodiphenylmethane CAS No. 6425-27-0

Dibromodiphenylmethane

Cat. No. B1621529
CAS RN: 6425-27-0
M. Wt: 326.03 g/mol
InChI Key: HNBFCAMUUALGHT-UHFFFAOYSA-N
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Description

Dibromodiphenylmethane is a compound with the molecular formula C13H10Br2 . It is part of the diphenylmethane family . The compound is also known by other names such as 1,1’- (Dibromomethylene)dibenzene .


Synthesis Analysis

The synthesis of similar compounds like 2,2′-dinitrodiphenylmethanes has been reported from 2-bromoaniline and formaldehyde in acidic medium followed by nitration using potassium nitrate in 98% H2SO4 . Dichloro derivatives of 2,2′-dinitrodiphenylmethanes have been synthesized by Sandmeyer’s reaction .


Molecular Structure Analysis

The molecular structure of Dibromodiphenylmethane is characterized by its molecular formula C13H10Br2. It has an average mass of 326.026 Da and a monoisotopic mass of 323.914917 Da .


Physical And Chemical Properties Analysis

Dibromodiphenylmethane is a compound with the molecular formula C13H10Br2 . Its average mass is 326.026 Da and its monoisotopic mass is 323.914917 Da .

Scientific Research Applications

1. Marine Biology and Aquaculture

Dibromomethane (DBM), produced from red coralline algae, has been identified as a chemical inducer of larval metamorphosis in sea urchins such as Strongylocentrotus nudus and Strongylocentrotus intermedius. Studies show that DBM can cause over 80% metamorphosis in these larvae, highlighting its potential application in marine biology and aquaculture (Agatsuma et al., 2006).

2. Organic Compound Production

DBM is utilized in the production of various organic compounds like CH2(SCN)2 and C9H22O4P2S4, mainly used in pesticides. Its role as a fire retardant and the importance of improving production methods due to its high efficiency and low residues also signify its industrial relevance (Xiao Guang, 2010).

3. Synthetic Chemistry

In the field of synthetic chemistry, DBM is employed for the efficient synthesis of functionalized phosphinates, phosphonates, and phosphates from P(O)-OH compounds and amines via C–N bond cleavage. This showcases its versatility in chemical synthesis and potential applications in various chemical industries (Zeng et al., 2016).

4. Polymer Science

In polymer science, DBM derivatives like di-isocyanates (e.g., diphenylmethane-4,4′-di-isocyanate) are used to modify thermal expansion behavior of cured unsaturated polyester resins. This application is crucial for materials science, particularly in enhancing the performance and durability of polymeric materials (Aldrighetti et al., 2005).

5. Catalytic Chemistry

In catalytic chemistry, DBM derivatives are used as novel reagents. For instance, alpha-aminodiphenylmethane serves as an ammonia equivalent in certain catalytic processes, demonstrating the adaptability of DBM derivatives in facilitating diverse chemical reactions (Haak, Siebeneicher, & Doye, 2000).

properties

IUPAC Name

[dibromo(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBFCAMUUALGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376404
Record name DIBROMODIPHENYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromodiphenylmethane

CAS RN

6425-27-0
Record name DIBROMODIPHENYLMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
101
Citations
T Schaefer, W Niemczura, W Danchura… - Canadian Journal of …, 1979 - cdnsciencepub.com
The long-range spin–spin coupling constants over six bonds, 6 J p H,CH , in 3,5-dibromodiphenylmethane and 4,4′-difluorodiphenylmethane, respectively, imply that the ground state …
Number of citations: 16 cdnsciencepub.com
JC Barnes, JD Paton, JR Damewood Jr… - The Journal of Organic …, 1981 - ACS Publications
… It should also be noted that from fragmentary information available,23 it appears that the planes of the aromatic rings in 4,4,-dibromodiphenylmethane are approximately normal to the Br…
Number of citations: 103 pubs.acs.org
S Murahashi, I Moritani - Tetrahedron, 1967 - Elsevier
1,1-Diphenyl-2-ethoxycyclopropane was obtained from the reaction of dibromodiphenyl-methane (II) with methyllithium in the presence of ethyl vinyl ether. A cyclopropane derivative …
Number of citations: 17 www.sciencedirect.com
RC Huston, A Neeley, BL Fayerweather… - Journal of the …, 1933 - ACS Publications
… -3,5-dibromodiphenylmethane and the latter to 2-hydroxy-3,5dibromodiphenylmethane. … this monobenzylphenol with bromine gave 2-hydroxy-3,5-dibromodiphenylmethane. In no …
Number of citations: 14 pubs.acs.org
CA Buehler, DE COOPER… - The Journal of Organic …, 1943 - ACS Publications
… That II is 2,2'-dihydroxy-5,5'dibromodiphenylmethane was shown by its methylation with dimethyl sulfate to give the known methoxy derivative, VI, and this on oxidation with chromium …
Number of citations: 51 pubs.acs.org
I Moritani, S Murahashi - Tetrahedron, 1967 - hero.epa.gov
1-Diphenyl-2-ethoxycyclopropane was obtained from the reaction of dibromodiphenyl-methane (II) with methyllithium in the presence of ethyl vinyl ether. A cyclopropane derivative was …
Number of citations: 0 hero.epa.gov
L Thorp, EA Wildman - Journal of the American Chemical Society, 1915 - ACS Publications
… Although sodium was allowed to act upon the dibromodiphenylmethane, both in anhydrous … , obtained by the oxidationof 2,2'-dibromodiphenylmethane. In the case of the former of these …
Number of citations: 12 pubs.acs.org
IJ BOROWITZ, R PE JR, R PD - 1971 - pascal-francis.inist.fr
THE CONVERSION OF 9,9-DIBROMOFLUORENE OR DIBROMODIPHENYLMETHANE TO THE CORRESPONDING ETHYLENE BY TRICOVALENT ORGANOPHOSPHORUS …
Number of citations: 0 pascal-francis.inist.fr
AJ MALAR, M CHRISTUDHAS, GAG RAJb - e-journals.in
… 4,4′-Diamino-3,3′-dibromodiphenylmethane was prepared from 2-bromoaniline and formaldehyde using standard procedure. 4,4′-Diamino-3,3′-dibromodiphenylmethane was …
Number of citations: 2 www.e-journals.in
JANE MANSSON, M NILSSON… - … Chem. Scand. B, 1977 - actachemscand.org
… Cyclopentadienylcopper(I) tributylphosphine (CpCuPBu,,) reacts with chlor0triphenylmethane and dibromodiphenylmethane under mild conditions to give cyclopentadienyltriphenyl…
Number of citations: 0 actachemscand.org

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